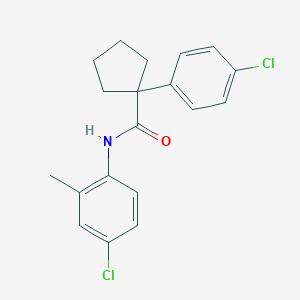![molecular formula C31H35N3O B4732464 N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4732464.png)
N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide
Übersicht
Beschreibung
N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide, also known as ADQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. ADQ belongs to the class of quinolinecarbohydrazides and has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of various proteins such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have low toxicity and high bioavailability. However, one of the limitations of this compound is that it is a synthetic compound and may not accurately mimic the effects of natural compounds. Additionally, this compound may have different effects in different cell types and may require further optimization for specific applications.
Zukünftige Richtungen
There are many future directions for the study of N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the effects of this compound on different cell types and in different disease models. Furthermore, the development of new synthesis methods for this compound may lead to the production of more potent and selective compounds. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-1-(1-adamantyl)propylideneamino]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O/c1-4-29(31-16-21-12-22(17-31)14-23(13-21)18-31)33-34-30(35)26-15-28(24-10-9-19(2)20(3)11-24)32-27-8-6-5-7-25(26)27/h5-11,15,21-23H,4,12-14,16-18H2,1-3H3,(H,34,35)/b33-29+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSXFUJHFGYAGS-XPXRSFDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C)/C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-beta-alanine](/img/structure/B4732385.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4732401.png)
![N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4732441.png)
![N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4732449.png)
![methyl 4-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4732456.png)

![1-(4-chlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732474.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4732482.png)
![2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4732487.png)
![N-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4732493.png)
